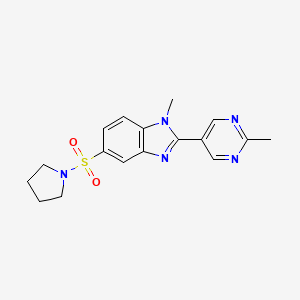

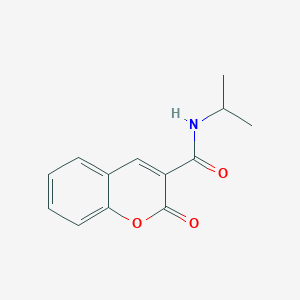

![molecular formula C13H14N4O4S B5599405 2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5599405.png)

2-methoxy-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to “2-methoxy-N-{4-[(2-pyrimidylamino)sulfonyl]phenyl}acetamide” involves complex organic synthesis routes, including the attachment of different aryloxy groups to the pyrimidine ring. A notable example includes a study where such compounds were synthesized for anticancer activity evaluation, revealing insights into the synthetic versatility of this compound class (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

Molecular Structure Analysis

The crystal and molecular structure analysis of “2-methoxy-N-{4-[(2-pyrimidylamino)sulfonyl]phenyl}acetamide” and its derivatives often employs X-ray crystallography. For instance, the crystal structure of a related complex containing a metabolite of the antibacterial sulfadiazine highlighted the coordination of organic moieties to Cu(II) through a pyrimidinyl nitrogen atom, indicating a tetragonally-distorted octahedral geometry around Cu(II) (Obaleye, Caira, & Tella, 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, indicative of its functional groups' reactivity. Studies have shown that derivatives of this compound exhibit significant activities, such as antimicrobial and anticancer effects, suggesting a broad spectrum of chemical reactivity that can be harnessed for biological applications. Notably, derivatives have been synthesized with varying substitutions to explore their chemical and biological properties (Kishimoto, Sendai, Tomimoto, Hashiguchi, Matsuo, & Ochiai, 1984).

Physical Properties Analysis

The physical properties of “2-methoxy-N-{4-[(2-pyrimidylamino)sulfonyl]phenyl}acetamide” derivatives, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and under different conditions. These properties are typically determined through empirical studies that assess how structural modifications affect the compound's physical behavior.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological molecules, are essential for developing potential applications. The detailed quantum mechanical calculations on related molecules offer insights into their reactivity, indicating a small HOMO-LUMO energy gap suggesting chemical reactivity (Shukla & Yadava, 2020).

Applications De Recherche Scientifique

Chemical Synthesis and Reactivity

- The compound's structural moiety, particularly the acetamide group, is a common functional group in many pharmaceutical products. Research on p-methoxybenzyl N-acetylcarbamate potassium salt and its derivatives highlights the utility of similar compounds in synthesizing N-alkylacetamides, which are crucial in developing natural and pharmaceutical products. These compounds serve as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles, facilitating the synthesis of a wide range of substances (Sakai et al., 2022).

Crystal Structure Analysis

- In the crystal structure analysis of complexes, such as dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), the compound's derivative plays a role as a ligand to copper(II). This research underscores the compound's potential in forming metal complexes, which have been studied for their moderate antibacterial activity in vitro. Such studies are crucial for understanding the structural aspects that contribute to the biological activity of metal complexes (Obaleye, Caira, & Tella, 2008).

Anticancer Activity

- The exploration of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives for anticancer activity highlights the broader research interest in pyrimidinyl compounds. One such derivative demonstrated appreciable cancer cell growth inhibition across multiple cancer cell lines, showcasing the potential of structurally related compounds in cancer research (Al-Sanea et al., 2020).

Antimicrobial Activity

- Synthesis studies on pyrimidine derivatives, including efforts to create novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives, have been directed toward evaluating their antimicrobial efficacy. Such research indicates the ongoing interest in developing new antimicrobial agents leveraging the pyrimidinyl motif, which is structurally related to the compound (Mallikarjunaswamy et al., 2017).

Propriétés

IUPAC Name |

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O4S/c1-21-9-12(18)16-10-3-5-11(6-4-10)22(19,20)17-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,18)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWQXBVCSILUQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

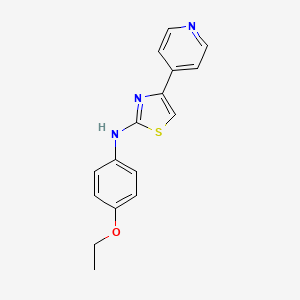

![3-(1-benzyl-1H-imidazol-2-yl)-1-[(3-ethyl-5-isoxazolyl)methyl]piperidine](/img/structure/B5599334.png)

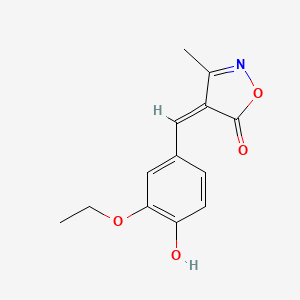

![2-[(4-iodophenyl)amino]-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B5599344.png)

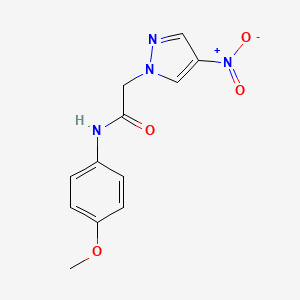

![2-(cyclopropylmethyl)-N-(4-fluorophenyl)-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5599352.png)

![2-methoxy-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5599363.png)

![(1S*,5R*)-3-(6-chloro-1,3-benzothiazol-2-yl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5599379.png)

![2-(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B5599380.png)

![5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)

![3-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5599428.png)

![N-[2-(dimethylamino)ethyl]-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5599436.png)